Cas no 64197-91-7 (1-methyl-3-oxabicyclo3.2.0heptane-2,4-dione)

1-methyl-3-oxabicyclo3.2.0heptane-2,4-dione structure
64197-91-7 structure
Product Name:1-methyl-3-oxabicyclo3.2.0heptane-2,4-dione
CAS No:64197-91-7
MF:C7H8O3
MW:140.136622428894
MDL:MFCD32702597
CID:1672346
PubChem ID:12356367
Update Time:2025-04-21

1-methyl-3-oxabicyclo3.2.0heptane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Oxabicyclo[3.2.0]heptane-2,4-dione, 1-methyl-
    • 1-methyl-3-oxabicyclo3.2.0heptane-2,4-dione
    • KBSGDNGZIDFXOQ-UHFFFAOYSA-N
    • 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
    • EN300-26863470
    • SCHEMBL11257689
    • 64197-91-7
    • 1-methyl-cyclobutane-1,2-dicarboxylic acid anhydride
    • MDL: MFCD32702597
    • Inchi: 1S/C7H8O3/c1-7-3-2-4(7)5(8)10-6(7)9/h4H,2-3H2,1H3
    • InChI Key: KBSGDNGZIDFXOQ-UHFFFAOYSA-N
    • SMILES: O1C(C2CCC2(C1=O)C)=O

Computed Properties

  • Exact Mass: 140.04734
  • Monoisotopic Mass: 140.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

1-methyl-3-oxabicyclo3.2.0heptane-2,4-dione Pricemore >>

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